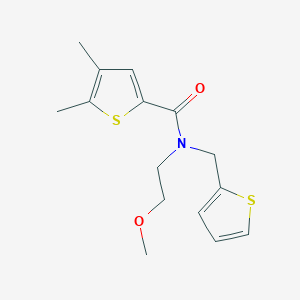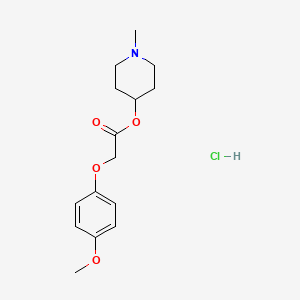![molecular formula C18H17F3N4O3 B4087572 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087572.png)
3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as NTB, is a chemical compound that has been extensively studied for its potential use in scientific research. NTB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This binding results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in reward and motivation. The decreased release of dopamine may help to reduce the reinforcing effects of drugs of abuse, making it a potential treatment for substance abuse disorders.
Biochemical and Physiological Effects
In addition to its effects on dopamine release, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of other biochemical and physiological effects. For example, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to increase levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and stress. 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may make it a potential treatment for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is that it is a highly selective ligand for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in experiments. However, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which may have improved therapeutic potential for substance abuse disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, which may help to identify new therapeutic applications for this compound.
Applications De Recherche Scientifique
3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain receptors in the brain. Specifically, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to bind to the dopamine D3 receptor, which is involved in a variety of processes including reward, motivation, and addiction. 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has also been studied for its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
3-nitro-4-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)13-2-1-3-14(11-13)23-17(26)12-4-5-15(16(10-12)25(27)28)24-8-6-22-7-9-24/h1-5,10-11,22H,6-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSWHFFRSBNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-isopropylbenzyl)-1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087490.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4087505.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4087510.png)
![5-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087512.png)
![N-{4-[5-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4087515.png)
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone](/img/structure/B4087526.png)
![2-[(2-chlorobenzyl)thio]-5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087533.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-biphenylcarboxamide](/img/structure/B4087545.png)
![1-(4-bromophenyl)-5-[2-(2-pyridinyl)ethyl]-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087547.png)


![(4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4087577.png)
![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4087579.png)
![7-(2,6-dichlorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087586.png)